molecular formula C10H14N2O B13455038 1-(2-Aminophenyl)-3-methylazetidin-3-ol CAS No. 1858644-43-5

1-(2-Aminophenyl)-3-methylazetidin-3-ol

Cat. No.: B13455038
CAS No.: 1858644-43-5
M. Wt: 178.23 g/mol
InChI Key: BVDFJQINYIIRFU-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-methylazetidin-3-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Aminophenyl)-3-methylazetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including an azetidine ring and an amino group, suggest various interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_2O
  • SMILES : CC1(C(=O)N(C)C(N)=C1)C2=CC=CC=C2N

This compound features:

  • An azetidine ring that contributes to its three-dimensional conformation.
  • An amino group that can participate in hydrogen bonding and enhance its interaction with biological receptors.

Anticancer Potential

Research indicates that derivatives of this compound may exhibit significant anticancer properties. Compounds with similar structures have been shown to act as inhibitors of various kinases involved in cancer pathways. For instance, studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through pathways involving Bcl-2 family proteins, which are crucial regulators of cell death .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : The compound may inhibit specific kinases that play a role in cancer cell survival and proliferation.
  • Induction of Apoptosis : By modulating the activity of Bcl-2 and related proteins, the compound could promote programmed cell death in malignant cells .
  • Antioxidant Activity : Some studies suggest that similar compounds may possess antioxidant properties, contributing to their overall therapeutic effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In vitro Studies : Compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell growth with IC50_{50} values ranging from 20 nM to 100 nM, depending on the specific derivative and target cell line .
  • In vivo Studies : In animal models, similar compounds demonstrated the ability to reduce tumor size significantly when administered at effective doses. For example, a related azetidine compound showed a reduction in tumor volume by over 50% in xenograft models when dosed at 15 mg/kg .

Data Summary

Compound IC50_{50} (nM) Target Effect
This compound20 - 100Various cancer cell linesInhibition of growth
Related Azetidine Compound15Bcl-2/Bcl-xLInduction of apoptosis

Properties

CAS No.

1858644-43-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-aminophenyl)-3-methylazetidin-3-ol

InChI

InChI=1S/C10H14N2O/c1-10(13)6-12(7-10)9-5-3-2-4-8(9)11/h2-5,13H,6-7,11H2,1H3

InChI Key

BVDFJQINYIIRFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC=CC=C2N)O

Origin of Product

United States

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